molecular formula C17H25N3O B5348296 (3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine

(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine

Cat. No. B5348296
M. Wt: 287.4 g/mol
InChI Key: IDIOCQWQLYUCNS-CVEARBPZSA-N
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Description

(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine, also known as DM-235, is a synthetic compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine works by selectively inhibiting the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other cognitive functions. By increasing the levels of serotonin, this compound helps to improve mood and reduce anxiety and other symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed in the body, and undergoes extensive metabolism in the liver. This compound has also been shown to have a low potential for drug-drug interactions, making it a safe and effective treatment option for various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine has several advantages for use in laboratory experiments. It is a highly selective serotonin reuptake inhibitor, which makes it a useful tool for studying the role of serotonin in various neurological and psychiatric disorders. This compound is also a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments.
However, there are also limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its pharmacological properties and potential side effects. Additionally, this compound is a controlled substance, which means that it may be difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on (3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine. One area of interest is its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to have neuroprotective effects, which could make it a useful treatment option for these disorders.
Another area of interest is the development of new SSRI compounds based on the structure of this compound. By modifying the chemical structure of this compound, it may be possible to develop more potent and selective serotonin reuptake inhibitors with improved therapeutic properties.
Conclusion:
This compound is a synthetic compound that belongs to the class of selective serotonin reuptake inhibitors. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. This compound works by selectively inhibiting the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft. This compound has a favorable pharmacokinetic profile and has several advantages for use in laboratory experiments. There are several potential future directions for research on this compound, including its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia, and the development of new SSRI compounds based on its structure.

Synthesis Methods

The synthesis of (3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine involves the reaction of 3-methoxypiperidin-4-amine with 2,3-dimethyl-1H-indole-7-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white solid with a purity of over 99%.

Scientific Research Applications

(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in treating depression, anxiety, and obsessive-compulsive disorder (OCD). This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

(3S,4R)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-11-12(2)19-17-13(5-4-6-14(11)17)9-20-8-7-15(18)16(10-20)21-3/h4-6,15-16,19H,7-10,18H2,1-3H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIOCQWQLYUCNS-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C=CC=C12)CN3CCC(C(C3)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC2=C(C=CC=C12)CN3CC[C@H]([C@H](C3)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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